

Spectroscopic Profile of N-(2,6-Dimethylphenyl)formamide: A Technical Guide

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Compound of Interest

Compound Name: **N-(2,6-Dimethylphenyl)formamide**

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This technical guide provides a comprehensive overview of the spectral data for **N-(2,6-Dimethylphenyl)formamide**, a key chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-(2,6-Dimethylphenyl)formamide**.

Table 1: ^1H NMR Spectral Data

The ^1H NMR spectrum of **N-(2,6-Dimethylphenyl)formamide** in Chloroform-d (CDCl_3) reveals the presence of two rotamers due to restricted rotation around the amide C-N bond.

Rotamer	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
1 (50%)	8.36-8.38	m	-	1H	-CHO
7.07-7.14	m	-	3H	Ar-H	
2.25	s	-	6H	Ar-CH ₃	
2 (50%)	8.09	d	11.9	1H	-CHO
7.07-7.14	m	-	3H	Ar-H	
2.30	s	-	6H	Ar-CH ₃	

Source: The Royal Society of Chemistry

Table 2: ¹³C NMR Spectral Data

The ¹³C NMR spectrum was also recorded in Chloroform-d (CDCl₃) and shows a mixture of rotamers.

Chemical Shift (δ) ppm	Assignment
165.1, 159.5	C=O (formyl)
135.4	Ar-C (quaternary)
128.8, 128.4, 127.9	Ar-C (CH)
18.8, 18.7	Ar-CH ₃

Source: The Royal Society of Chemistry

Table 3: Mass Spectrometry Data

The mass spectrometry data was obtained from the National Institute of Standards and Technology (NIST) database.

Library	Top Peak (m/z)	2nd Highest Peak (m/z)	3rd Highest Peak (m/z)
Main Library	120	149	106
Replicate Library	149	120	106

Source: PubChem.[[1](#)]

Table 4: Infrared (IR) Spectral Data

The infrared spectrum was acquired using an Attenuated Total Reflectance (ATR) technique.

Wavenumber (cm ⁻¹)	Assignment
3250 - 3150	N-H Stretch
3050 - 3000	Aromatic C-H Stretch
2950 - 2850	Aliphatic C-H Stretch
1680 - 1650	C=O Stretch (Amide I)
1550 - 1520	N-H Bend (Amide II)
1470 - 1440	C-H Bend (Methyl)
780 - 760	C-H Out-of-plane Bend

Data interpreted from typical IR absorption ranges for the functional groups present.

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

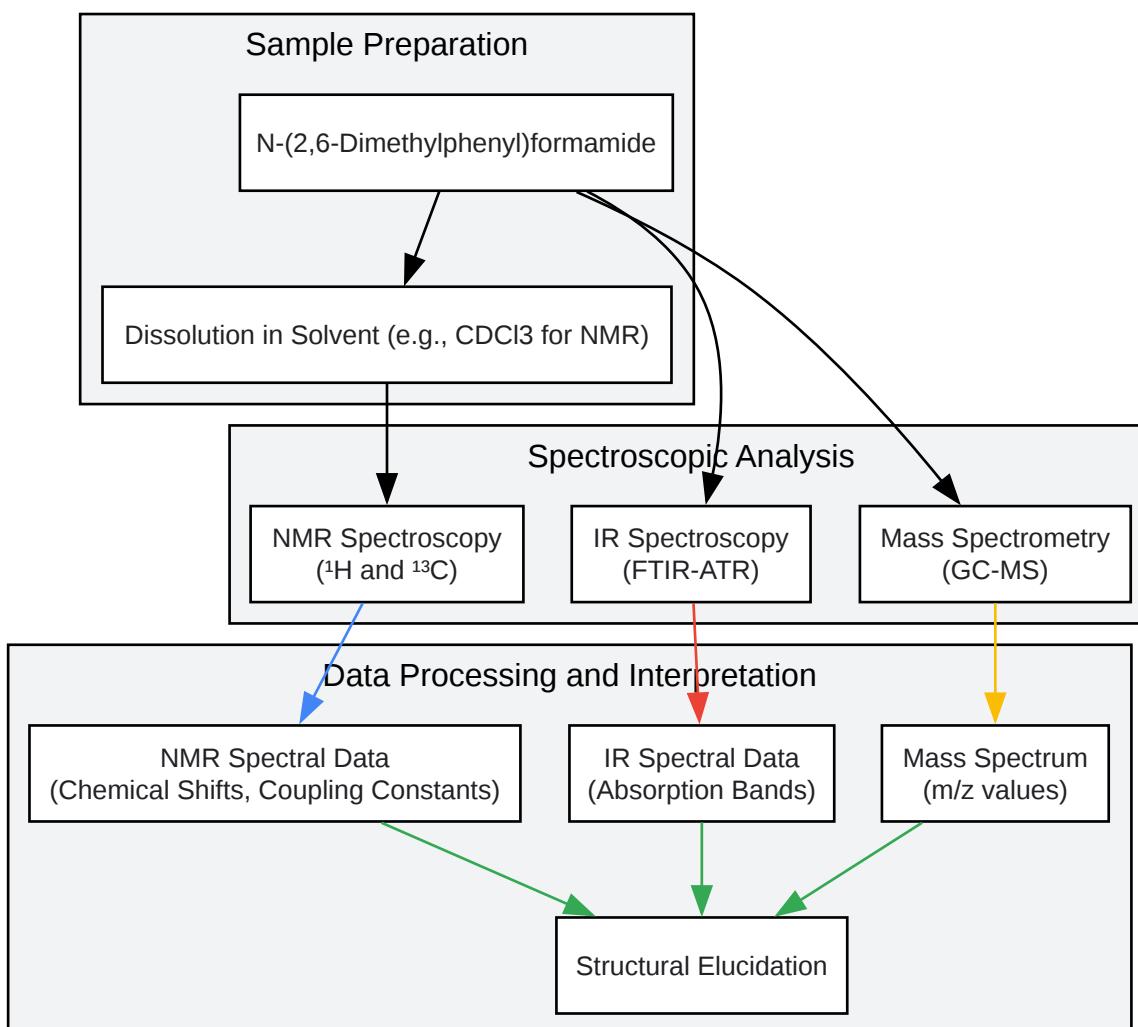
The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The solid sample was placed directly onto the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm^{-1} . Another reported method for obtaining the IR spectrum is using a Bruker IFS 85 instrument with a KBr-Pellet technique.[\[1\]](#)

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatography-mass spectrometry (GC-MS) system. The compound was introduced into the mass spectrometer via a GC, and electron ionization (EI) was used to generate the molecular ions and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **N-(2,6-Dimethylphenyl)formamide**.



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Caption: General workflow for spectral analysis.

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References

- 1. N-(2,6-Dimethylphenyl)formamide | C₉H₁₁NO | CID 345859 - PubChem
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